3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide
Overview
Description
The compound “3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide” is a complex organic molecule. It contains a benzene ring which is substituted with two chlorine atoms and a carboxamide group. The carboxamide group is further substituted with a 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The chlorine atoms, being electronegative, would pull electron density towards themselves, creating a polar environment. The trifluoromethyl group attached to the benzyl group would also create a similar effect .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of electronegative atoms like chlorine and fluorine would likely make the compound polar, affecting its solubility and boiling/melting points .Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis Methods : Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, starting from compounds similar to the requested chemical. This approach involved cyclization and S-/N-alkylation steps (Kobayashi, Kobayashi, & Ezaki, 2013).
Antimicrobial Activities
- Novel 1,2,4-Triazole Derivatives Synthesis : Mange et al. (2013) synthesized new Schiff bases with antimicrobial activities, starting from materials structurally similar to the compound (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Catalyst Development
- Catalysis Using Sulfuric Acid Derivatives : Tayebi et al. (2011) used sulfuric acid derivatives structurally related to the requested compound as recyclable catalysts for certain condensation reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Crystallography and Molecular Structure
- Planarity in Tuberculostatics : Szczesio et al. (2012) investigated the planarity of benzoylhydrazine-dithiocarbazoate compounds, closely related to the requested compound, to understand their tuberculostatic activity (Szczesio, Olczak, Gobis, Foks, & Główka, 2012).
Polymer Chemistry
- Organo-Soluble Aromatic Polyamides : Bera et al. (2012) synthesized new polyamides using semifluorinated aromatic diamines, similar in structure to the requested compound, demonstrating their solubility and thermal properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Organic Chemistry
- Synthesis and Anticonvulsant Activity : Mussoi et al. (1996) synthesized a series of benzamides, including compounds structurally related to the requested chemical, to evaluate their anticonvulsant activity (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Mechanism of Action
Future Directions
The future directions for the study of this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects and toxicity. If it’s a reagent or an intermediate in a chemical synthesis, future studies could focus on improving its synthesis and finding new reactions it can participate in .
properties
IUPAC Name |
3,4-dichloro-N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3NOS/c1-18(2,11-25-17(26)13-6-7-15(20)16(21)9-13)27-10-12-4-3-5-14(8-12)19(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZQWOGPWJIGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)SCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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